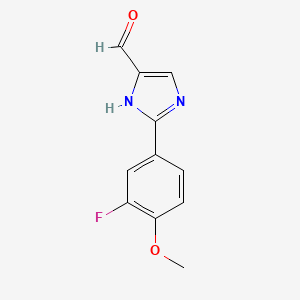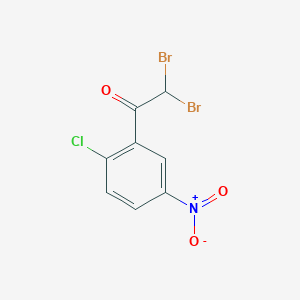![molecular formula C11H9F3N2O2 B13687361 [3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687361.png)
[3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Benzyl Group: The benzyl group can be introduced through alkylation reactions using benzyl halides or benzyl alcohols in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures or reduce the trifluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under various conditions, including acidic, basic, or neutral environments.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced heterocycles, methyl derivatives.
Substitution: Substituted benzyl or oxadiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, [3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable addition to drug candidates.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The oxadiazole ring is a common pharmacophore in many drugs, and the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- [3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanol
- [3-[2-(Trifluoromethyl)benzyl]-1,2,4-thiadiazol-5-yl]methanol
- [3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]ethanol
Uniqueness
The uniqueness of [3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol lies in its combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and physical properties, such as enhanced metabolic stability, bioavailability, and binding affinity, which are not commonly found in other similar compounds.
特性
分子式 |
C11H9F3N2O2 |
|---|---|
分子量 |
258.20 g/mol |
IUPAC名 |
[3-[[2-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C11H9F3N2O2/c12-11(13,14)8-4-2-1-3-7(8)5-9-15-10(6-17)18-16-9/h1-4,17H,5-6H2 |
InChIキー |
AMRIAECTIXVEDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)CO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


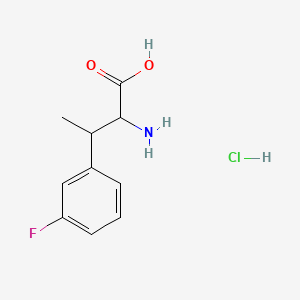
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)
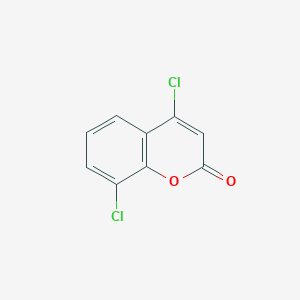
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
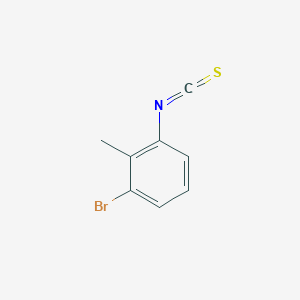

![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)


